![molecular formula C15H14N2O B2421397 2-(2-Methoxy-5-methylphenyl)imidazo[1,2-a]pyridine CAS No. 952958-59-7](/img/structure/B2421397.png)
2-(2-Methoxy-5-methylphenyl)imidazo[1,2-a]pyridine
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Overview
Description
Imidazo[1,2-a]pyridine is a bicyclic heterocyclic compound that has gained much interest in both synthetic and biological research due to its broad range of applications in medicinal chemistry . It is recognized as a “drug prejudice” scaffold due to its wide range of biological activities, including anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic, proton pump inhibitor, and insecticidal activities .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridine derivatives often involves a two-step reaction. In the first step, different phenylaminoethanone derivatives are obtained by the reaction of aniline derivatives and a bromoacetophenone. Then, condensation of intermediates with different 2-aminopyridines gives the final compounds .
Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyridine derivatives can be characterized using spectroscopic techniques such as 1H, 13C NMR, LC-MS (ESI), and FT-IR .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of imidazo[1,2-a]pyridine derivatives are typically condensation reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of imidazo[1,2-a]pyridine derivatives can be determined using various computational methods, such as Density Functional Theory (DFT) at the B3LYP/6–31 G (d, p) basis set .
Scientific Research Applications
Antibacterial and Antimycobacterial Activity
Imidazo[1,2-a]pyridine derivatives have demonstrated promising antibacterial and antimycobacterial effects. Researchers have identified specific compounds within this class that exhibit activity against both replicating and non-replicating tuberculosis (TB) bacteria . These findings highlight their potential as novel antimicrobial agents.
Anti-Inflammatory Properties
Certain imidazo[1,2-a]pyridine analogues exhibit anti-inflammatory effects. These compounds may modulate inflammatory pathways, making them relevant in the development of anti-inflammatory drugs .
Antidiabetic Effects
Some imidazo[1,2-a]pyridine-based molecules have shown antidiabetic properties. Researchers have observed glucose-lowering effects, suggesting their potential in managing diabetes .
GABA A Receptor Modulation
Certain imidazo[1,2-a]pyridine compounds have been described as GABA A receptor modulators. These receptors play a crucial role in neurotransmission and are targeted by drugs used for anxiety and sedation .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, the core structure of this compound, are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They have been utilized as the core backbone for the development of covalent inhibitors, such as KRAS G12C inhibitors .
Mode of Action
Imidazo[1,2-a]pyridine derivatives have been used as covalent inhibitors . Covalent inhibitors work by forming a covalent bond with their target, leading to irreversible inhibition and prolonged pharmacological effects .
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives have been used as covalent inhibitors, which can affect various biochemical pathways depending on their specific targets .
Result of Action
Imidazo[1,2-a]pyridine derivatives have shown significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .
Future Directions
properties
IUPAC Name |
2-(2-methoxy-5-methylphenyl)imidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-11-6-7-14(18-2)12(9-11)13-10-17-8-4-3-5-15(17)16-13/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSKBVIPCILNPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2=CN3C=CC=CC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxy-5-methylphenyl)imidazo[1,2-a]pyridine |
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